molecular formula C9H10BrNO B13661987 1-(2-Amino-4-bromo-6-methylphenyl)ethanone

1-(2-Amino-4-bromo-6-methylphenyl)ethanone

Cat. No.: B13661987
M. Wt: 228.09 g/mol
InChI Key: NOFBPFOGHDMULB-UHFFFAOYSA-N
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Description

1-(2-Amino-4-bromo-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetophenone, characterized by the presence of an amino group, a bromine atom, and a methyl group on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-bromo-6-methylphenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 1-(2-amino-6-methylphenyl)ethanone using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at room temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Scale-up processes would involve optimizing reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-bromo-6-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-bromo-6-methylphenyl)ethanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise molecular mechanisms involved .

Similar Compounds:

Uniqueness: this compound is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

1-(2-amino-4-bromo-6-methylphenyl)ethanone

InChI

InChI=1S/C9H10BrNO/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,11H2,1-2H3

InChI Key

NOFBPFOGHDMULB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)N)Br

Origin of Product

United States

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